Hypidone (hydrochloride)
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Overview
Description
Hypidone (hydrochloride), also known by its developmental code name YL-0919, is an investigational serotonergic antidepressant. It is currently under development for the treatment of major depressive disorder. This compound functions as a serotonin reuptake inhibitor, a partial agonist of the 5-HT1A receptor, and a full agonist of the 5-HT6 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hypidone (hydrochloride) involves multiple steps, starting with the preparation of the core structure, which includes a piperidine ring and a pyridinone moiety. The key steps typically involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Benzyl Group: This step often involves nucleophilic substitution reactions.
Formation of the Pyridinone Moiety: This can be synthesized through various methods, including condensation reactions.
Final Assembly:
Industrial Production Methods: Industrial production of Hypidone (hydrochloride) would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.
Purification Processes: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Hypidone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the piperidine or pyridinone rings.
Reduction: This can be used to reduce any oxidized intermediates back to their original state.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl group or other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the benzyl ring.
Scientific Research Applications
Hypidone (hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
Hypidone (hydrochloride) exerts its effects through multiple mechanisms:
Serotonin Reuptake Inhibition: By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, enhancing mood and alleviating depressive symptoms.
5-HT1A Receptor Partial Agonism: This action helps modulate serotonin levels and contributes to its antidepressant effects.
5-HT6 Receptor Full Agonism: This receptor is involved in cognitive processes, and its activation by Hypidone (hydrochloride) may enhance cognitive function and memory
Comparison with Similar Compounds
Hypidone (hydrochloride) can be compared with other serotonergic antidepressants:
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that lacks the 5-HT1A and 5-HT6 receptor activity.
Buspirone: A partial agonist of the 5-HT1A receptor but does not inhibit serotonin reuptake or activate the 5-HT6 receptor.
Vortioxetine: A multimodal antidepressant that acts on several serotonin receptors but with different affinities and mechanisms compared to Hypidone (hydrochloride).
Uniqueness: Hypidone (hydrochloride) is unique due to its combined activity as a serotonin reuptake inhibitor, 5-HT1A receptor partial agonist, and 5-HT6 receptor full agonist. This multifaceted mechanism may offer advantages in terms of efficacy and onset of action compared to other antidepressants .
Properties
IUPAC Name |
1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXILSFMNCPZGAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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